1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure incorporating a benzhydryl group, an imidazo[1,2-b]pyrazole moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps:
-
Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydrazinopyrazole and an aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the cyclization.
-
Attachment of the Benzhydryl Group: : The benzhydryl group can be introduced via a nucleophilic substitution reaction. This step might involve the use of benzhydryl chloride and a base to promote the substitution.
-
Urea Formation: : The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the sensitive imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or imidazo[1,2-b]pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, bases, or acids depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyrazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-3-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Lacks the methyl group on the imidazo[1,2-b]pyrazole ring.
1-benzhydryl-3-(2-(6-chloro-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Contains a chlorine substituent instead of a methyl group.
Uniqueness
1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is unique due to the specific substitution pattern on the imidazo[1,2-b]pyrazole ring, which can significantly influence its chemical and biological properties. The presence of the methyl group may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-benzhydryl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-17-16-20-26(14-15-27(20)25-17)13-12-23-22(28)24-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14-16,21H,12-13H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFICSRAAXVQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.